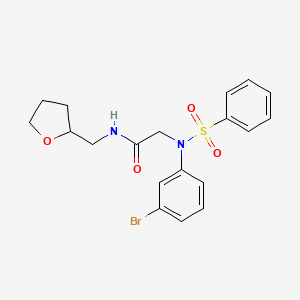
N-(2-methoxy-4-nitrophenyl)-4-propoxybenzamide
説明
N-(2-methoxy-4-nitrophenyl)-4-propoxybenzamide, also known as MNPA, is a chemical compound that has been extensively studied in scientific research. It is a potent and selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in cold sensation and pain perception. MNPA has been shown to have potential therapeutic applications in the treatment of various conditions, including chronic pain, migraine, and prostate cancer.
作用機序
N-(2-methoxy-4-nitrophenyl)-4-propoxybenzamide exerts its pharmacological effects by selectively blocking the TRPM8 channel, which is involved in cold sensation and pain perception. The TRPM8 channel is activated by cold temperatures and certain chemical compounds, such as menthol. This compound binds to a specific site on the TRPM8 channel, preventing its activation by cold temperatures and chemical compounds. This results in a reduction in cold allodynia and hyperalgesia, as well as a reduction in the activation of trigeminal neurons.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective antagonistic effects on the TRPM8 channel, which is involved in cold sensation and pain perception. By blocking the TRPM8 channel, this compound reduces cold allodynia and hyperalgesia, as well as the activation of trigeminal neurons. This compound has also been shown to inhibit the growth and proliferation of prostate cancer cells, suggesting that it may have potential therapeutic applications in the treatment of prostate cancer.
実験室実験の利点と制限
N-(2-methoxy-4-nitrophenyl)-4-propoxybenzamide has several advantages for lab experiments, including its high purity and potency, as well as its selective antagonistic effects on the TRPM8 channel. However, this compound also has some limitations, including its limited solubility in aqueous solutions, which may require the use of organic solvents. This compound may also have potential off-target effects, which may need to be carefully evaluated in lab experiments.
将来の方向性
There are several future directions for the study of N-(2-methoxy-4-nitrophenyl)-4-propoxybenzamide. One potential direction is the development of more potent and selective TRPM8 antagonists, which may have improved therapeutic efficacy and fewer off-target effects. Another potential direction is the evaluation of this compound in clinical trials for the treatment of chronic pain, migraine, and prostate cancer. Additionally, the mechanisms underlying the effects of this compound on TRPM8 channels and trigeminal neurons may be further elucidated, which may provide insights into the pathophysiology of these conditions. Overall, this compound represents a promising compound for scientific research and potential therapeutic applications.
科学的研究の応用
N-(2-methoxy-4-nitrophenyl)-4-propoxybenzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have potent and selective antagonistic effects on the TRPM8 channel, which is involved in cold sensation and pain perception. This compound has been shown to be effective in reducing cold allodynia and hyperalgesia in animal models of neuropathic pain. It has also been shown to have potential therapeutic applications in the treatment of migraine, as it has been shown to inhibit the activation of trigeminal neurons, which are involved in migraine pathophysiology. This compound has also been studied for its potential use in the treatment of prostate cancer, as it has been shown to inhibit the growth and proliferation of prostate cancer cells.
特性
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-3-10-24-14-7-4-12(5-8-14)17(20)18-15-9-6-13(19(21)22)11-16(15)23-2/h4-9,11H,3,10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLCUJQLKMMXLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-(1,4-phenylene)bis{3-[(2-methoxybenzyl)amino]-2,5-pyrrolidinedione}](/img/structure/B3926587.png)
![3-chloro-N-{[(2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3926599.png)



![N-[2-methoxy-4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3926631.png)
![4-{[methoxy(phenyl)acetyl]amino}benzamide](/img/structure/B3926646.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B3926649.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-nitro-N-phenylbenzenesulfonamide](/img/structure/B3926652.png)
![10-acetyl-11-(2,6-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926672.png)
![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3926673.png)

![4-fluoro-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3926677.png)
![1,4-bis[(5-chloro-2-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B3926678.png)